molecular formula C18H40CaO4P2S4 B12669894 Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) CAS No. 94022-85-2

Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate)

Cat. No.: B12669894
CAS No.: 94022-85-2
M. Wt: 550.8 g/mol
InChI Key: GJMKGHIDMOUZCY-UHFFFAOYSA-L
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Description

Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) is a chemical compound known for its unique properties and applications. It is part of the zinc dialkyldithiophosphate family, which are coordination compounds featuring zinc bound to the anion of a dialkyldithiophosphoric salt. These compounds are widely used in various industrial applications due to their excellent anti-wear and anti-oxidation properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) typically involves the reaction of zinc oxide with O-isobutyl and O-isopentyl dithiophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

ZnO+2(RO)2P(S)SHZn[(RO)2P(S)S]2+H2O\text{ZnO} + 2 \text{(RO)$_2$P(S)SH} \rightarrow \text{Zn[(RO)$_2$P(S)S]$_2$} + \text{H$_2$O} ZnO+2(RO)2​P(S)SH→Zn[(RO)2​P(S)S]2​+H2​O

where ( \text{R} ) represents the O-isobutyl and O-isopentyl groups.

Industrial Production Methods

In industrial settings, the production of Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) involves large-scale reactors where zinc oxide is reacted with the appropriate dithiophosphoric acids. The reaction is typically carried out at elevated temperatures and under inert atmosphere to prevent oxidation. The product is then purified through various techniques such as distillation and crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

    Reduction: It can be reduced under specific conditions to yield different zinc-containing compounds.

    Substitution: The dithiophosphate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

    Substitution: Ligand substitution reactions often involve the use of other phosphoric acids or thiols.

Major Products Formed

The major products formed from these reactions include zinc oxide, substituted zinc dithiophosphates, and various organic by-products depending on the specific reaction conditions .

Scientific Research Applications

Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) involves its ability to form a protective layer on metal surfaces, thereby reducing friction and wear. The compound interacts with metal surfaces through its dithiophosphate ligands, forming a thin film that prevents direct metal-to-metal contact. This protective layer is stable under high temperatures and pressures, making it highly effective in industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • Zinc dialkyldithiophosphate
  • Zinc diethyldithiophosphate
  • Zinc dibutyldithiophosphate

Comparison

Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) is unique due to its specific alkyl groups (O-isobutyl and O-isopentyl), which provide distinct anti-wear and anti-oxidation properties compared to other zinc dithiophosphates. The choice of alkyl groups can significantly influence the compound’s solubility, thermal stability, and overall effectiveness as an additive .

Properties

CAS No.

94022-85-2

Molecular Formula

C18H40CaO4P2S4

Molecular Weight

550.8 g/mol

IUPAC Name

calcium;3-methylbutoxy-(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/2C9H21O2PS2.Ca/c2*1-8(2)5-6-10-12(13,14)11-7-9(3)4;/h2*8-9H,5-7H2,1-4H3,(H,13,14);/q;;+2/p-2

InChI Key

GJMKGHIDMOUZCY-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCOP(=S)(OCC(C)C)[S-].CC(C)CCOP(=S)(OCC(C)C)[S-].[Ca+2]

Origin of Product

United States

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